[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one
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Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique triazolo-pyridazinone structure, which imparts a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-b]pyridazin-3(2h)-one typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 1-(1-ethoxycarbonylethylene)-2-(1,2,4-triazolo[4,3-b]pyridazinyl-6)-hydrazine derivatives in polyphosphoric acid . Another approach involves the use of triethyl orthoformate to induce ring closure in hydrazine derivatives derived from pyridazino-1,2,4-triazine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and reproducibility, essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce diverse substituents to the triazolo-pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or arylated compounds.
Scientific Research Applications
[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-b]pyridazin-3(2h)-one involves its interaction with molecular targets such as kinases. For example, it inhibits c-Met kinase by binding to its active site, thereby blocking the kinase’s activity and preventing downstream signaling pathways that promote cancer cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazolo structure but differs in the fused ring system.
[1,2,4,5]Tetrazine-based Compounds: These compounds also feature a triazolo ring but include a tetrazine moiety, which imparts different energetic properties.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one is unique due to its specific triazolo-pyridazinone structure, which combines the reactivity of the triazole ring with the stability of the pyridazinone moiety. This combination results in a compound with versatile chemical reactivity and significant biological activity, particularly as a kinase inhibitor.
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAHNGJKNPSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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